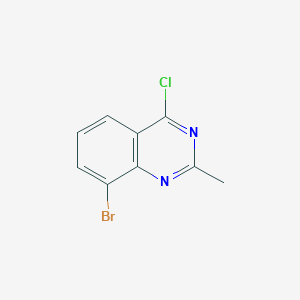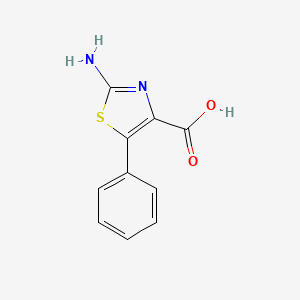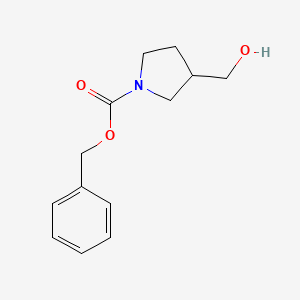![molecular formula C9H6ClNO2S B1288046 Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate CAS No. 251996-85-7](/img/structure/B1288046.png)
Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate
Descripción general
Descripción
“Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 251996-85-7 . It has a molecular weight of 228.68 .
Molecular Structure Analysis
The Inchi Code of “Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate” is 1S/C9H7ClNO2S/c1-13-9(12)7-2-5-6(10)3-11-4-8(5)14-7/h2-4,14H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate” is a compound with a molecular weight of 228.68 . It should be stored at a temperature of 28 C .Aplicaciones Científicas De Investigación
- Field : Medicinal Chemistry
- Application : Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate was synthesized as part of a research program targeting novel molecules as potential anti-inflammatory agents .
- Method : The synthesis involved the reaction of methyl 2-chloro nicotinoate and methyl thioglycolate in anhydrous DMF, heated to 100 °C under an atmosphere of nitrogen for 21 hours .
- Results : The desired product was obtained as brown crystals with a yield of 60.0% .
- Field : Pharmacology
- Application : Thieno[2,3-b]pyridine derivatives have been found to have pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .
- Method : Various synthesis methods have been used, often involving substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .
- Results : The specific results or outcomes obtained would depend on the particular derivative and its application .
Anti-inflammatory Agents
Pharmacological and Biological Utility
- Field : Pharmacology
- Application : Compounds similar to “Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate” may be effective in reducing blood glucose levels .
- Method : The specific methods of application or experimental procedures would depend on the specific compound and its intended use .
- Results : These compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
- Field : Medicinal Chemistry
- Application : Pyridothienopyrimidines hybrids, which are structurally similar to “Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate”, act as promising inhibitors of phosphodiesterase IV .
- Method : The specific methods of application or experimental procedures would depend on the specific compound and its intended use .
- Results : These compounds could potentially be used for the treatment of asthma and chronic obstructive pulmonary disease .
- Field : Biochemistry
- Application : A 4-chlorothieno[2,3-c]pyridine-6-carboxamide analog was identified as a potential starting point for the development of GRK2 inhibitors .
- Method : The compound showed an IC50 of 582 nM in the GRK2 TR-FRET kinase assay .
- Results : The compound inhibited only 19 out of a panel of 99 diverse kinases when tested at the dose of 10 µM .
Treatment of Hyperglycemia and Related Disorders
Treatment of Asthma and Chronic Obstructive Pulmonary Disease
Inhibition of G Protein-Coupled Receptor Kinase 2 (GRK2)
- Precursor for Synthesizing Target Pharmaceuticals and Agrochemicals
- Field : Organic Chemistry
- Application : Pyridine, an isostere of benzene, is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .
- Method : The specific methods of application or experimental procedures would depend on the specific compound and its intended use .
- Results : Pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance .
Safety And Hazards
Propiedades
IUPAC Name |
methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)7-2-5-6(10)3-11-4-8(5)14-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEMSSHLFNIVCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=NC=C2S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594329 | |
| Record name | Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate | |
CAS RN |
251996-85-7 | |
| Record name | Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














